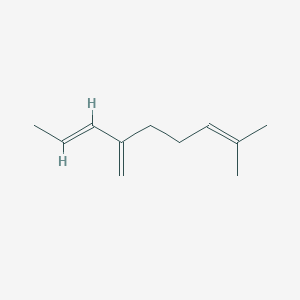
(E)-2-methyl-6-methylenenona-2,7-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-methyl-6-methylenenona-2,7-diene is an organic compound characterized by its unique structure, which includes a nonane backbone with two double bonds and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methyl-6-methylenenona-2,7-diene typically involves the use of alkenes and alkynes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired diene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the formation of the diene structure. The reaction is typically conducted at elevated temperatures and pressures to optimize the reaction rate and product formation.
Chemical Reactions Analysis
Types of Reactions
(E)-2-methyl-6-methylenenona-2,7-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.
Reduction: Reduction reactions can convert the double bonds into single bonds, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The diene can participate in electrophilic substitution reactions, where electrophiles such as halogens or acids add to the double bonds.
Common Reagents and Conditions
Oxidation: m-CPBA, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), acids (e.g., sulfuric acid).
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated alkenes, alkylated products.
Scientific Research Applications
(E)-2-methyl-6-methylenenona-2,7-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into its potential as a precursor for pharmaceuticals and bioactive compounds is ongoing.
Industry: It is utilized in the production of specialty chemicals, including fragrances and flavorings.
Mechanism of Action
The mechanism by which (E)-2-methyl-6-methylenenona-2,7-diene exerts its effects involves its ability to participate in various chemical reactions due to the presence of double bonds. These double bonds act as reactive sites for electrophiles and nucleophiles, facilitating a range of transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-2-methyl-1,3-butadiene: Similar in structure but with fewer carbon atoms.
(E)-2-methyl-1,5-hexadiene: Similar structure with a different arrangement of double bonds.
(E)-2-methyl-1,7-octadiene: Similar structure with a different chain length.
Uniqueness
(E)-2-methyl-6-methylenenona-2,7-diene is unique due to its specific arrangement of double bonds and the presence of a methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for various synthetic and industrial applications.
Properties
Molecular Formula |
C11H18 |
|---|---|
Molecular Weight |
150.26 g/mol |
IUPAC Name |
(7E)-2-methyl-6-methylidenenona-2,7-diene |
InChI |
InChI=1S/C11H18/c1-5-7-11(4)9-6-8-10(2)3/h5,7-8H,4,6,9H2,1-3H3/b7-5+ |
InChI Key |
YMHULONGGKKYSQ-FNORWQNLSA-N |
Isomeric SMILES |
C/C=C/C(=C)CCC=C(C)C |
Canonical SMILES |
CC=CC(=C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B11747704.png)
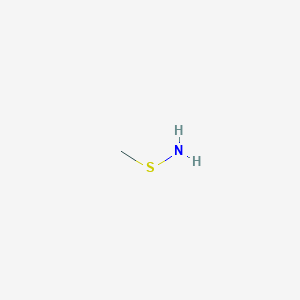

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11747723.png)
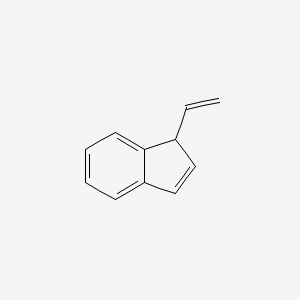
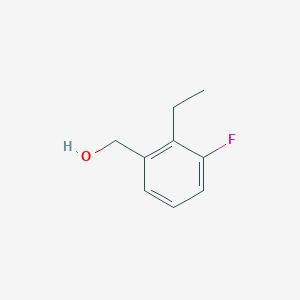
![{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine](/img/structure/B11747738.png)
![3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11747741.png)
![3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)pyrrolidin-2-one](/img/structure/B11747747.png)
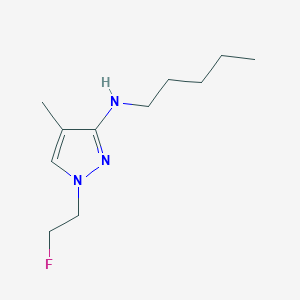
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11747765.png)
![4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol](/img/structure/B11747766.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(2,3-difluorophenyl)methyl]amine](/img/structure/B11747770.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11747784.png)
